molecular formula C14H12NO+ B289753 9-methoxypyrido[1,2-a]quinolinium

9-methoxypyrido[1,2-a]quinolinium

Cat. No.: B289753
M. Wt: 210.25 g/mol
InChI Key: NFYURWHHHBBLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxypyrido[1,2-a]quinolinium is a heterocyclic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a methoxy group attached to the benzo[c]quinolizinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxypyrido[1,2-a]quinolinium typically involves several steps. One common method includes the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method allows for the formation of the target compound in good yields and enables access to unusual substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

9-methoxypyrido[1,2-a]quinolinium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinolizinone derivatives, while substitution reactions may produce various alkylated or halogenated quinolizinium compounds.

Scientific Research Applications

9-methoxypyrido[1,2-a]quinolinium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-methoxypyrido[1,2-a]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell division or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-methoxypyrido[1,2-a]quinolinium include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group, which significantly influences its chemical reactivity and potential applications. This unique structural feature allows for the exploration of new synthetic routes and the development of novel applications in various fields.

Properties

Molecular Formula

C14H12NO+

Molecular Weight

210.25 g/mol

IUPAC Name

9-methoxybenzo[c]quinolizin-11-ium

InChI

InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1

InChI Key

NFYURWHHHBBLNY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1

Canonical SMILES

COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1

Origin of Product

United States

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